4-(4-Methyl-2-nitrophenyl)morpholine

Synthetic Chemistry Medicinal Chemistry Structure-Activity Relationship (SAR)

4-(4-Methyl-2-nitrophenyl)morpholine is a critical intermediate where the precise 2-nitro-4-methyl substitution pattern is non-negotiable for downstream reactivity. Unlike analogs such as 4-(2-nitrophenyl)morpholine, this compound enables controlled reduction to 4-(4-methyl-2-aminophenyl)morpholine for amide coupling/diazotization, supports rigorous SAR studies, and serves as a hypoxia-sensitive prodrug precursor via bioreductive activation. Procure the exact isomer for reproducible, publication-ready results.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
CAS No. 91181-62-3
Cat. No. B3301680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methyl-2-nitrophenyl)morpholine
CAS91181-62-3
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-]
InChIInChI=1S/C11H14N2O3/c1-9-2-3-10(11(8-9)13(14)15)12-4-6-16-7-5-12/h2-3,8H,4-7H2,1H3
InChIKeyGNPBBZVYDKZTSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methyl-2-nitrophenyl)morpholine (CAS 91181-62-3) Procurement Guide: A Strategic Intermediary for Complex Synthesis


4-(4-Methyl-2-nitrophenyl)morpholine (CAS 91181-62-3) is an aromatic morpholine derivative, featuring a nitro group ortho to the morpholine ring and a methyl group at the para position . It serves primarily as a chemical building block and a key intermediate in organic synthesis . Its structural features make it a versatile substrate for a range of chemical transformations, notably reduction and nucleophilic aromatic substitution . The compound is of interest in pharmaceutical and industrial research as a precursor to more complex molecules.

Strategic Sourcing for 4-(4-Methyl-2-nitrophenyl)morpholine: Why Analogue Selection Impacts Research Outcomes


Generic substitution is not feasible when working with 4-(4-Methyl-2-nitrophenyl)morpholine due to the precise and critical nature of its substitution pattern. The presence and position of the 4-methyl and 2-nitro groups on the phenyl ring are the principal determinants of its chemical reactivity and, subsequently, the biological activity of any derived compound . Exchanging this compound for a close analog, such as the non-methylated 4-(2-nitrophenyl)morpholine [1] or an isomer with a different substitution pattern, will lead to a different intermediate, which can dramatically alter the reaction kinetics, product selectivity, and the final compound's pharmacological profile . The following quantitative evidence underscores the specific value proposition of this precise compound.

4-(4-Methyl-2-nitrophenyl)morpholine (CAS 91181-62-3) Quantitative Differentiation Guide


Regioisomeric Substitution Pattern Defines Chemical Identity and Reactivity Profile

The unique 2-nitro, 4-methyl substitution pattern of the target compound differentiates it from other regioisomers and analogs. Unlike the non-methylated analog 4-(2-nitrophenyl)morpholine (CAS 5320-98-9), the presence of the methyl group in the target compound alters its electronic properties, steric hindrance, and physical form, all of which are crucial for subsequent chemical reactions .

Synthetic Chemistry Medicinal Chemistry Structure-Activity Relationship (SAR)

Ortho-Nitro Group Enables a Specific and Verifiable Synthetic Pathway

A primary use of 4-(4-Methyl-2-nitrophenyl)morpholine is as a precursor to the corresponding aniline, 4-(4-methyl-2-aminophenyl)morpholine. This transformation relies specifically on the reduction of the ortho-nitro group. The target compound's value is directly tied to its ability to undergo this precise transformation, a capability that is not available to non-nitro substituted analogs . This establishes a clear and quantifiable transformation: from a nitro compound to an amino compound.

Reduction Chemistry Synthetic Intermediates Medicinal Chemistry

Class-Level Potential for Biological Activity Differentiation

Compounds within the ortho-nitrophenylmorpholine class, as described in early literature, serve as precursors to morpholinoanilines [1]. The specific substitution pattern on the phenyl ring, including the 4-methyl group, is known to influence the pharmacological properties of the final compounds . This class-level inference suggests that the target compound, with its specific 4-methyl-2-nitro substitution, is likely to yield aniline derivatives with a distinct biological profile compared to those derived from other ortho-nitrophenylmorpholine analogs (e.g., those with chloro or hydrogen at the 4-position) [1].

Drug Discovery Chemical Biology Pharmacology

Key Application Scenarios for Procuring 4-(4-Methyl-2-nitrophenyl)morpholine (CAS 91181-62-3)


As a Building Block in Multi-Step Synthesis of Complex Pharmaceuticals

This compound is best utilized as a key intermediate in the construction of more elaborate molecules. Its value is derived from its ability to be reliably reduced to the corresponding aniline, 4-(4-methyl-2-aminophenyl)morpholine , which is a versatile amine for subsequent functionalization, such as amide bond formation or diazotization. This is a well-defined, quantitative transformation that provides a strategic entry point for medicinal chemistry campaigns.

In Structure-Activity Relationship (SAR) Studies for Aromatic Morpholine Derivatives

When exploring the SAR of a series of phenylmorpholine derivatives, the precise 2-nitro-4-methyl substitution pattern of this compound is the critical variable of interest. Procuring this specific compound, rather than a close analog like 4-(2-nitrophenyl)morpholine [1], allows for a controlled assessment of the methyl group's contribution to target binding affinity, metabolic stability, or cellular activity of the final active molecule.

For Research into Nitro-Reductase Activated Prodrugs or Hypoxia-Selective Agents

The presence of the nitro group, which is susceptible to bioreduction, makes this compound a potential precursor for developing prodrugs or hypoxia-selective agents . The ortho-nitro group can be reduced in specific biological environments (e.g., hypoxic tumor cells or by bacterial nitroreductases) to trigger the release of an active species. This specific reactivity profile is absent in the non-nitro or amino analogs of this compound.

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